molecular formula C17H18O2 B14144299 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol CAS No. 88841-35-4

3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol

Cat. No.: B14144299
CAS No.: 88841-35-4
M. Wt: 254.32 g/mol
InChI Key: WFRCPNXSMSYDBZ-UHFFFAOYSA-N
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Description

3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a methoxy group, and a prop-1-en-1-yl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of isoeugenol using dimethyl sulfate in the presence of potassium hydroxide . The reaction conditions include stirring the mixture and distilling the resulting oil layer to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures, such as proper handling of reagents and control of reaction parameters, are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88841-35-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-benzyl-2-methoxy-4-prop-1-enylphenol

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(18)17(19-2)15(14)12-13-8-5-4-6-9-13/h3-11,18H,12H2,1-2H3

InChI Key

WFRCPNXSMSYDBZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=C(C=C1)O)OC)CC2=CC=CC=C2

Origin of Product

United States

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